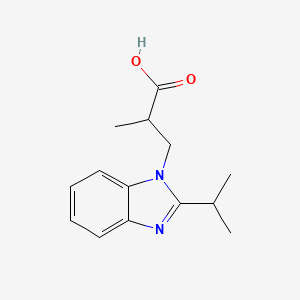

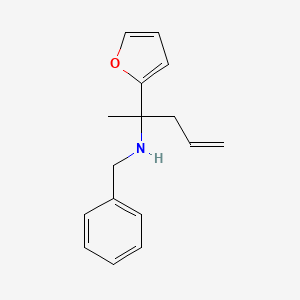

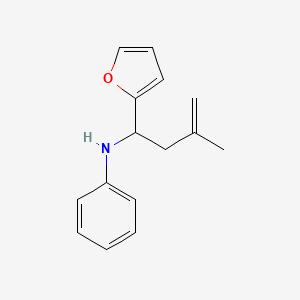

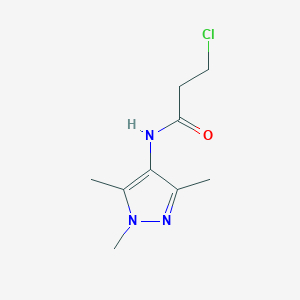

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, commonly referred to as FIPA, is an important organic compound with a wide range of applications in scientific research. FIPA is a versatile molecule that has been used in a variety of contexts, ranging from drug development to lab experiments. In

Wissenschaftliche Forschungsanwendungen

Catalytic Systems and Cross-Coupling Reactions

Recent advancements have introduced recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, utilizing aromatic, heterocyclic, and aliphatic amines. These systems highlight the significance of catalyst optimization and the potential for commercial exploitation in organic synthesis, with specific emphasis on the effects of additives, solvents, and temperature on reactivity. This approach is critical for the development of efficient and environmentally friendly synthesis methods (Kantam et al., 2013).

Synthetic Pathways and Structural Properties

Research into the synthetic routes and structural properties of novel substituted compounds has been documented, revealing insights into the conformation of products through high-resolution magnetic resonance spectra. These findings are essential for understanding the diverse outcomes based on the reaction of chloral with amines and the implications for developing new compounds with potential applications (Issac & Tierney, 1996).

Corrosion Inhibition

Imidazoline and its derivatives are highlighted for their extensive use as corrosion inhibitors. Their effectiveness is attributed to their chemical structure, which allows for strong adsorption onto metal surfaces. This application is particularly relevant in the petroleum industry, where these compounds contribute to the protection of infrastructure against corrosion. The review on this topic compiles chemical structures, synthesis processes, and performance evaluations, providing a comprehensive overview of imidazoline inhibitors (Sriplai & Sombatmankhong, 2023).

Environmental Applications

The efficiency of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has been critically reviewed. This work discusses the potential of amine-containing sorbents in municipal water and wastewater treatment, emphasizing the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal. Such insights are pivotal for designing next-generation sorbents for environmental remediation (Ateia et al., 2019).

Drug Development and Pharmacological Applications

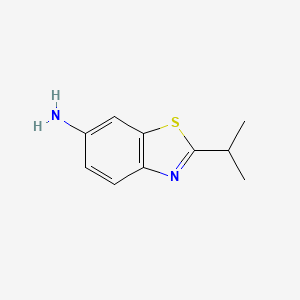

A wide array of research focuses on the pharmacological evaluation of novel compounds for potential antioxidant and anti-inflammatory applications. These studies underscore the importance of benzofused thiazole derivatives as promising templates for new therapeutic agents, highlighting their in vitro antioxidant and anti-inflammatory activities. Such efforts are crucial for the discovery of new drugs and treatments for various conditions (Raut et al., 2020).

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHHKORRQXFOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)